molecular formula C17H29NO B1407224 N,N-dicyclohexyl-3-methyl-2-butenamide CAS No. 15745-13-8

N,N-dicyclohexyl-3-methyl-2-butenamide

Cat. No. B1407224
CAS RN: 15745-13-8
M. Wt: 263.4 g/mol
InChI Key: IXOWFQNNPVTQOH-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-3-methyl-2-butenamide, also known as DCMB, is a synthetic compound composed of a cyclohexyl group, a methyl group, and two butenamide groups. DCMB is a valuable compound for chemical synthesis and has been used in a variety of scientific research applications, including as a ligand for protein crystallization and as a chemical probe for studying enzyme structure and function.

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • N,N-dicyclohexyl-3-methyl-2-butenamide and its derivatives have been utilized in synthetic chemistry for various purposes. For instance, U. Valcavi (1974) described the synthesis of 3-methyl-4-phenyl-3-butenamide, a compound structurally related to N,N-dicyclohexyl-3-methyl-2-butenamide, which was used in hypolipemic studies (Valcavi, 1974).
    • Another study by Zhengbao Xu et al. (2014) demonstrated the use of N-arylacrylamides, chemically similar to N,N-dicyclohexyl-3-methyl-2-butenamide, in a free-radical cascade methylation/cyclization process, offering a new pathway for synthesizing methylated N-heterocycles (Xu et al., 2014).
  • Pharmacological Research :

    • In pharmacological research, compounds like N,N-dicyclohexyl-3-methyl-2-butenamide have been studied for their potential therapeutic applications. For example, research by I. Ukrainets et al. (2018) on N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally related to N,N-dicyclohexyl-3-methyl-2-butenamide, revealed significant analgesic and anti-inflammatory properties (Ukrainets et al., 2018).
  • Material Science and Catalysis :

    • In the field of material science and catalysis, related compounds have been explored for their utility. For instance, a study by Tim‐Patrick Fellinger et al. (2012) explored mesoporous nitrogen-doped carbon derived from an ionic liquid containing a structurally similar compound for the electrocatalytic synthesis of hydrogen peroxide, highlighting its potential in sustainable and safe production methods (Fellinger et al., 2012).
  • Analytical Chemistry and Sensor Technology :

    • Research has also extended into analytical chemistry and sensor technology. For example, S. Damiri et al. (2016) developed a highly sensitive voltammetric and impedimetric sensor using a nanocomposite paste electrode, which included an ionic liquid related to N,N-dicyclohexyl-3-methyl-2-butenamide for the analysis of diclofenac in various samples (Damiri et al., 2016).

properties

IUPAC Name

N,N-dicyclohexyl-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-14(2)13-17(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h13,15-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOWFQNNPVTQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(C1CCCCC1)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dicyclohexyl-3-methyl-2-butenamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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